Hydrazine dihydrochloride
Overview
Description
Hydrazine dihydrochloride, with the chemical formula ( \text{NH}_2\text{NH}_2 \cdot 2\text{HCl} ), is a white crystalline solid that is highly soluble in water. It is commonly used as a reducing agent in various chemical reactions and has applications in organic synthesis and industrial processes. This compound is known for its ability to act as a chlorine scavenger in hydrochloric acid gas streams .
Mechanism of Action
Target of Action
Hydrazine dihydrochloride is a versatile compound with a wide range of applications. It primarily targets tin-based mixed organic cation perovskite solar cells . The compound acts as an additive to enhance the performance of these solar cells .
Mode of Action
The mode of action of this compound involves its interaction with the perovskite film in solar cells. The addition of this compound effectively inhibits the oxidation of Sn 2+ into Sn 4+ in the perovskite film . This action adjusts the crystallization process, optimizing the performance of the solar cells .
Biochemical Pathways
This compound operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions .
Pharmacokinetics
They are also rapidly excreted, partly unchanged and partly as labile conjugates or acid-hydrolysable derivatives .
Result of Action
The result of this compound’s action is an improved performance of tin-based mixed organic cation perovskite solar cells . By optimizing the concentration of the additive, a power conversion efficiency (PCE) of 9.26% was obtained with good reproducibility and stability .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy in enhancing the performance of solar cells was observed under specific conditions, such as storage in a nitrogen-filled glovebox
Biochemical Analysis
Biochemical Properties
Hydrazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an additive in the precursor solution of mixed organic cation all-tin perovskite, where it effectively inhibited the oxidation of Sn2+ into Sn4+ in the perovskite film .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For example, it has been shown to cause significant soft tissue injury, pulmonary injury, seizures, coma, and even death in certain cases . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, in the case of tin-based mixed organic cation perovskite solar cells, this compound was found to inhibit the oxidation of Sn2+ into Sn4+ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the addition of this compound effectively adjusted the crystallization process of the perovskite film
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Acute toxic exposures to hydrazine and its derivatives can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . The neurologic toxicity appears related to the specific compounds and exposure dose in both animal studies and human case reports .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine dihydrochloride can be synthesized by reacting hydrazine hydrate with hydrochloric acid. The procedure involves adding concentrated hydrochloric acid dropwise to cold hydrazine monohydrate under constant stirring and cooling to maintain a temperature of around -2°C .
Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the exothermic nature of the reaction and to maintain the required low temperatures.
Chemical Reactions Analysis
Types of Reactions: Hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and other by-products.
Substitution: It participates in nucleophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions:
Reduction Reactions: Commonly carried out in the presence of catalysts such as palladium or platinum.
Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution Reactions: Often conducted in the presence of strong bases or acids to facilitate the reaction.
Major Products Formed:
- Reduction of carbonyl compounds yields methylene compounds.
- Oxidation reactions produce nitrogen gas and other nitrogen-containing compounds.
- Substitution reactions result in the formation of various substituted hydrazine derivatives.
Scientific Research Applications
Hydrazine dihydrochloride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
- Hydrazine hydrate (NH2NH2·H2O)
- Hydrazine monohydrochloride (NH2NH2·HCl)
- Hydrazine sulfate (NH2NH2·H2SO4)
- Hydrazine acetate (NH2NH2·CH3COOH)
Comparison: Hydrazine dihydrochloride is unique due to its high solubility in water and its ability to act as a chlorine scavenger. Compared to hydrazine hydrate, it is more stable and easier to handle. Hydrazine monohydrochloride and hydrazine sulfate have similar reducing properties but differ in their solubility and reactivity. Hydrazine acetate is less commonly used but serves similar purposes in organic synthesis .
Properties
IUPAC Name |
hydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWOTKNAVAKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
302-01-2 (Parent) | |
Record name | Hydrazine dihydrochloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9063798 | |
Record name | Hydrazine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |
Record name | Hydrazine dihydrochloride | |
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CAS No. |
5341-61-7 | |
Record name | Hydrazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.894 | |
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Record name | HYDRAZINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8DD9J0C8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydrazine dihydrochloride affect DNA synthesis?
A1: Research suggests that this compound can have varying effects on DNA synthesis. While some studies indicate a potential increase in DNA synthesis in certain cell types, such as colonic epithelial cells and endothelial cells in the liver [], others have observed a decrease in DNA synthesis in hepatocytes and colonic epithelium under specific conditions []. The exact mechanisms behind these effects are not fully elucidated and require further investigation.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is N2H6Cl2. Its molecular weight is 104.97 g/mol.
Q3: What spectroscopic data is available for characterizing this compound?
A3: Researchers have utilized various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and mass spectrometry (MS) []. These techniques provide valuable information about the compound's structure, functional groups, and purity.
Q4: How is this compound employed in the catalytic-spectrophotometric determination of molybdenum?
A5: this compound acts as a reducing agent in the presence of molybdenum, facilitating the reduction of Nile Red. This reaction forms the basis for a spectrophotometric method to quantify molybdenum levels in various samples, including plants and steel [].
Q5: Can you elaborate on the role of this compound in electroless deposition processes, particularly for preparing platinum-ruthenium catalysts?
A6: this compound serves as a reducing agent in the electroless deposition of platinum-ruthenium (PtxRu1-x) catalysts [, ]. The deposition process is influenced by factors like potential, reactant concentration, and temperature. This compound's reducing properties allow for the controlled deposition of these catalysts, which find applications in fuel cells for methanol oxidation.
Q6: Are there any computational chemistry studies focusing on this compound?
A7: While the provided research excerpts do not explicitly mention computational chemistry studies on this compound itself, computational methods like QSAR (Quantitative Structure-Activity Relationship) could be employed to explore the relationship between its structure and its observed biological activities []. Such studies could offer insights into designing new derivatives with potentially enhanced properties.
Q7: How does the structure of this compound derivatives affect their cytotoxicity against cancer cells?
A8: Research on azine derivatives of mono-Mannich bases, which are structurally related to this compound, suggests that modifications to the aryl and amine side chains significantly influence their cytotoxicity against various cancer cell lines, including Jurkat cells [] and androgen-independent prostate cancer cells []. For instance, replacing the phenyl group with a p-hydroxyphenyl group in the azine derivative led to increased cytotoxicity []. These findings highlight the importance of SAR studies in optimizing the structure of this compound derivatives for enhanced anticancer activity.
Q8: What are the challenges associated with the stability of this compound in specific applications?
A9: Maintaining the stability of natural rubber viscosity when using this compound as a viscosity stabilizer presents a challenge. Studies indicate that adding this compound to fresh latex can result in high and unstable viscosity levels in the natural rubber []. This instability poses challenges for its practical application as a viscosity stabilizer and necessitates further research to address this limitation.
Q9: Are there any known toxicological concerns associated with this compound and its derivatives?
A9: While this document focuses on the scientific research aspects, it is essential to acknowledge that this compound and related compounds may have toxicological properties. Consulting relevant safety data sheets and adhering to proper handling procedures is crucial when working with these compounds.
Q10: What analytical methods are commonly used to characterize and quantify this compound?
A12: Researchers employ various analytical techniques to study this compound, including amperometric titration for micro-determination [], as well as spectroscopic methods like IR [, , ], NMR [, , ], and MS [] for structural elucidation and purity assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.